An In-depth Technical Guide to 5-(Piperazine-1-sulfonyl)furan-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(Piperazine-1-sulfonyl)furan-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. The document is intended for researchers, scientists, and professionals in the field of drug development. It details a proposed synthetic pathway, methodologies for structural and physicochemical characterization, and protocols for evaluating its potential as an antimicrobial and anticancer agent. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's potential.
Introduction: The Scientific Rationale
The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of medicinal chemistry. The molecular architecture of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a compelling example of rational drug design, integrating three key pharmacophores: a furan-2-carboxamide, a sulfonamide, and a piperazine moiety. Each of these components has been independently associated with a wide spectrum of biological activities.
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Furan-2-carboxamide: This scaffold is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-hyperlipidemic activities. The furan ring acts as a bioisostere for other aromatic systems, offering unique electronic and steric properties that can influence drug-receptor interactions.[1][2]
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Sulfonamide: The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs, including antibacterial, and diuretic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its specific geometric arrangement, allows it to interact with a variety of biological targets.[3]
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Piperazine: The piperazine ring is a common structural motif in centrally active agents, as well as in compounds with antimicrobial and anticancer properties. Its basic nitrogen atoms can be crucial for aqueous solubility and for forming ionic interactions with biological targets.[4][5]
The strategic combination of these three moieties in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide presents a unique opportunity to explore novel therapeutic potential, leveraging the synergistic effects of these well-established pharmacophores. This guide will delineate a systematic approach to the synthesis, characterization, and biological evaluation of this promising compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Structure
The chemical structure of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is presented below.
Figure 1: Chemical structure of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C9H13N3O4S | PubChem[6] |
| Molecular Weight | 259.28 g/mol | PubChem[6] |
| XLogP3 | -1.0 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[6] |
| Rotatable Bond Count | 3 | PubChem[6] |
Interpretation of Predicted Properties:
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The negative XLogP3 value suggests that the compound is likely to be hydrophilic, which could indicate good aqueous solubility but potentially lower passive membrane permeability.
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The number of hydrogen bond donors and acceptors is within the range typically observed for orally bioavailable drugs, suggesting the potential for favorable interactions with biological targets and good solubility.
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The low rotatable bond count indicates a relatively rigid structure, which can be advantageous for binding to a specific target with high affinity.
Synthesis Pathway
A plausible synthetic route for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is proposed, starting from commercially available 5-(chlorosulfonyl)furan-2-carboxylic acid. This multi-step synthesis is designed to be efficient and scalable.
Figure 2: Proposed synthetic pathway for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.
Step 1: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid
Rationale: This step involves a nucleophilic substitution reaction where the primary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable inert solvent for this reaction.
Protocol:
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Dissolve 5-(chlorosulfonyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Add triethylamine (2.2 eq) to the solution.
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Slowly add a solution of piperazine (1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with 1M HCl, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The subsequent addition of aqueous ammonia results in the formation of the primary amide.
Protocol:
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Suspend 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid (1.0 eq) in thionyl chloride (excess).
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Reflux the mixture for 2-3 hours.
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Remove the excess thionyl chloride under reduced pressure.
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Dissolve the resulting crude acyl chloride in a suitable solvent like THF.
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Slowly add the acyl chloride solution to a cooled (0°C) solution of concentrated aqueous ammonia.
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Stir the reaction mixture for 1-2 hours at room temperature.
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Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.
Structural and Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and key properties of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (two doublets), the piperazine ring protons (two multiplets), and the amide protons (a broad singlet). The chemical shifts and coupling constants will be crucial for confirming the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. Key signals will include those for the furan ring carbons, the piperazine carbons, the carbonyl carbon of the amide, and the carbons attached to the sulfonyl group.
Infrared (IR) Spectroscopy:
The IR spectrum will be used to identify the key functional groups. Expected characteristic absorption bands include:
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N-H stretching (amide and piperazine): ~3400-3200 cm⁻¹
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C=O stretching (amide): ~1680-1640 cm⁻¹
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S=O stretching (sulfonamide): Asymmetric at ~1350-1300 cm⁻¹ and symmetric at ~1160-1130 cm⁻¹.[7][8]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can provide further structural information.
Physicochemical Characterization
A suite of standard assays should be performed to determine the compound's drug-like properties.
Figure 3: Workflow for physicochemical and in vitro ADME characterization.
Experimental Protocols:
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Solubility: The thermodynamic solubility of the compound in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) will be determined using the shake-flask method followed by quantification using a validated HPLC-UV method.[9]
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Lipophilicity (LogD): The distribution coefficient at pH 7.4 will be measured using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).[9]
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pKa Determination: The ionization constants will be determined by potentiometric titration or UV-metric methods.[9]
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Permeability: Initial assessment of passive permeability can be performed using the Parallel Artificial Membrane Permeability Assay (PAMPA). For more detailed information on active transport and efflux, the Caco-2 cell permeability assay is the gold standard.[10]
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Metabolic Stability: The in vitro metabolic stability will be assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time by LC-MS/MS.[11]
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Plasma Protein Binding: The extent of binding to plasma proteins will be determined using equilibrium dialysis.[11]
Biological Evaluation: Exploring Therapeutic Potential
Based on the structural motifs present in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, its evaluation as an antimicrobial and anticancer agent is a logical starting point.
Antimicrobial Activity Screening
Rationale: The furan and sulfonamide moieties are present in many antimicrobial agents. A high-throughput screening approach can be used to efficiently assess the compound's activity against a panel of clinically relevant bacteria and fungi.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
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Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
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Include positive (microorganism with no compound) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening
Rationale: Furan-2-carboxamide and piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. An initial screening against a panel of cancer cell lines can identify potential anticancer activity.
Protocol: MTT Assay for Cytotoxicity
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Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound for 48-72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]
Conclusion and Future Directions
5-(Piperazine-1-sulfonyl)furan-2-carboxamide represents a promising scaffold for the development of new therapeutic agents. This guide has outlined a comprehensive and scientifically grounded approach to its synthesis, characterization, and initial biological evaluation. The proposed experimental protocols are based on established methodologies and are designed to provide a robust dataset for assessing the compound's potential.
Positive results from the initial antimicrobial and anticancer screens would warrant further investigation, including:
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Mechanism of Action Studies: To elucidate how the compound exerts its biological effects.
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Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.
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In Vivo Efficacy and Safety Studies: To evaluate the compound's performance in animal models of disease and to assess its toxicological profile.
The systematic approach detailed in this guide provides a clear roadmap for advancing our understanding of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide and for unlocking its potential as a valuable new therapeutic agent.
References
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Sweidan, K., Idrees, G., Abu-Qatouseh, L., Tahir, M. N., Khanfar, M., Joshi, R., Mallah, E., & Mubarak, M. S. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. Retrieved February 24, 2024, from [Link]
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Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]
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PubChem. (n.d.). 5-(piperazine-1-sulfonyl)furan-2-carboxamide. Retrieved February 24, 2024, from [Link]
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Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved February 24, 2024, from [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 24, 2024, from [Link]
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RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 24, 2024, from [Link]
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Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved February 24, 2024, from [Link]
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Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 24(6), 531-540. [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 24, 2024, from [Link]
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ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved February 24, 2024, from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Hilaris Publisher. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Retrieved February 24, 2024, from [Link]
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